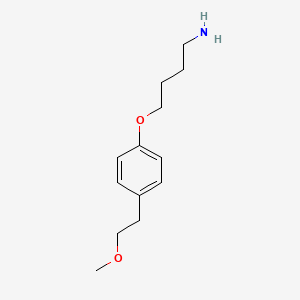![molecular formula C12H19NO2 B13163173 (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C12H19NO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine typically involves the reaction of 2-methoxyphenylacetonitrile with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy and amine groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its functional groups.
Industry: It is used in the production of polymers, resins, and other materials, where its chemical properties contribute to the desired characteristics of the final product.
Wirkmechanismus
The mechanism by which (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and amine groups can form hydrogen bonds or other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but with two methoxyethyl groups.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional groups.
2-Methoxyethylamine: Contains a methoxyethyl group but lacks the phenyl group.
Uniqueness
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is unique due to the combination of methoxy and amine groups attached to a phenyl ring. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-1-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-9-14-2)11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 |
InChI-Schlüssel |
IAYUWNGQTSOBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
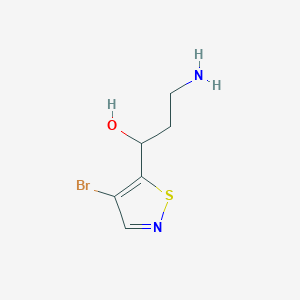

![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
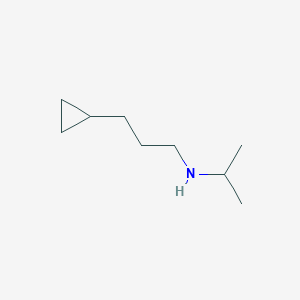
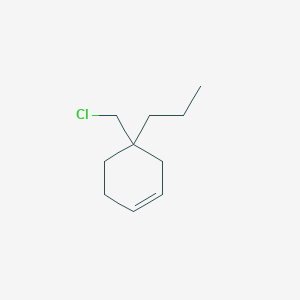
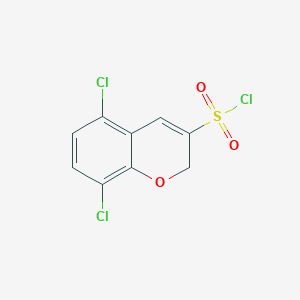
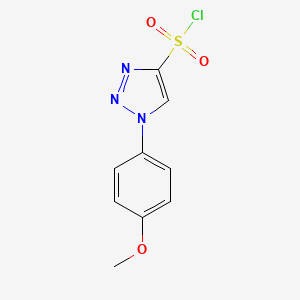
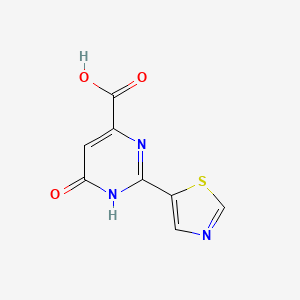
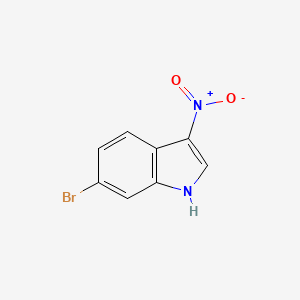
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
